Phthalazine, 1-(phenylthio)-

Physicochemical profiling Drug-likeness CNS permeability

Phthalazine, 1-(phenylthio)- (1-phenylsulfanylphthalazine, CAS 149365-50-4) is a C1‑thioether‑substituted phthalazine with the molecular formula C₁₄H₁₀N₂S and a molecular weight of 238.31 g·mol⁻¹. The compound occupies a distinct position among benzodiazine derivatives: the phenylthio substituent confers a computed XLogP3 of 3.6, zero hydrogen‑bond donors, and a topological polar surface area (TPSA) of 51.1 Ų—a profile that consistently predicts favourable oral absorption and blood–brain barrier penetration according to standard drug‑likeness filters.

Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
CAS No. 149365-50-4
Cat. No. B12662657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazine, 1-(phenylthio)-
CAS149365-50-4
Molecular FormulaC14H10N2S
Molecular Weight238.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32
InChIInChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H
InChIKeyZFYCMRGBNKNQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazine, 1-(phenylthio)- (CAS 149365-50-4): Procurement-Grade Physicochemical & Structural Baseline


Phthalazine, 1-(phenylthio)- (1-phenylsulfanylphthalazine, CAS 149365-50-4) is a C1‑thioether‑substituted phthalazine with the molecular formula C₁₄H₁₀N₂S and a molecular weight of 238.31 g·mol⁻¹ [1]. The compound occupies a distinct position among benzodiazine derivatives: the phenylthio substituent confers a computed XLogP3 of 3.6, zero hydrogen‑bond donors, and a topological polar surface area (TPSA) of 51.1 Ų—a profile that consistently predicts favourable oral absorption and blood–brain barrier penetration according to standard drug‑likeness filters [1]. Regulatory traceability is supported by an ECHA REACH registration under EC number 604‑081‑7 [2].

Procurement identity REACH-registered (EC 604-081-7) for EU laboratory supply
Physicochemical profile Computed drug-likeness supports oral and CNS research models
Synthetic utility Phenylthio handle enables late-stage diversification without core resynthesis

Why Generic Substitution of C1‑Thioether Phthalazines Introduces Uncontrolled Physicochemical and Pharmacological Risk


Phthalazine derivatives cannot be treated as interchangeable procurement items because even conservative atom‑by‑atom replacements in the C1‑thioether position produce substantial shifts in lipophilicity, polar surface area, and biological target engagement. For example, replacing the sulfur atom in 1‑(phenylthio)phthalazine with oxygen (1‑phenoxyphthalazine) lowers the TPSA by 16 Ų (from 51.1 to 35.0 Ų) while retaining a similar XLogP (~3.4), fundamentally altering cellular permeability . Shifting the thioether linkage to a thione tautomer (4‑phenylphthalazine‑1(2H)‑thione) introduces a hydrogen‑bond donor, changing solubility and protein‑binding behaviour. Moving from the phthalazine core to the isomeric quinazoline scaffold—a common kinase‑inhibitor template—results in a >100‑fold change in p38α kinase selectivity despite near‑identical molecular weights [1]. These examples illustrate that the physicochemical and pharmacological identity of 1‑(phenylthio)phthalazine is non‑fungible: any substitution without confirmatory comparative data risks invalidating prior SAR, compromising assay reproducibility, or introducing unforeseen toxicity or off‑target effects.

Risk Factor
Impact on Interchangeability
Oxygen analogue (1-phenoxyphthalazine)
Lower polar surface area may shift permeability class, altering CNS exposure profile
Quinazoline scaffold
Distinct kinase selectivity gatekeeper interactions not transferable to phthalazine series
Thione tautomer (4-phenylphthalazine-1(2H)-thione)
Introduction of H-bond donor and altered sulfur reactivity may change solubility and protein binding

Quantitative Comparator Evidence for Phthalazine, 1-(phenylthio)- (CAS 149365-50-4): Selection‑Critical Differentiation Data


Sulfur‑for‑Oxygen Swap in C1‑Position: TPSA and Lipophilicity Differentiation vs. 1‑Phenoxyphthalazine

Replacing the oxygen atom in 1‑phenoxyphthalazine (CAS 100537‑30‑2) with a sulfur atom to yield 1‑(phenylthio)phthalazine increases the topological polar surface area (TPSA) by 16.1 Ų (from 35.0 to 51.1 Ų) while maintaining a comparable computed logP (3.42 vs. 3.60 XLogP3). Both compounds have zero hydrogen‑bond donors, but the sulfur analogue offers three hydrogen‑bond acceptors versus two for the oxygen analogue [1]. The 16 Ų TPSA difference places the sulfur analogue closer to the 60‑70 Ų threshold often associated with balanced CNS penetration and oral absorption, whereas the oxygen analogue at 35 Ų is substantially more lipophilic in character, which may favour membrane partitioning but also increase promiscuous protein binding [1].

Sulfur vs Oxygen TPSA
Reported
TPSA 51.1 Ų (sulfur) vs 35.0 Ų (oxygen) — Δ +16.1 Ų (46% higher)
Balanced CNS absorption profile; oxygen analogue more lipophilic
Computed XLogP3 similar (~3.5–3.6)
Physicochemical profiling Drug-likeness CNS permeability

Scaffold Isosterism: Phthalazine vs. Quinazoline Kinase Selectivity from p38α SAR

The phthalazine scaffold, when optimised for p38α kinase inhibition, achieves selectivity through a combination of interactions—including a residue flip with Gly110 and occupation of the hydrophobic gatekeeper pocket—that are not accessible to the corresponding quinazoline series [1]. In the published optimisation campaign, phthalazine‑based inhibitor 16 showed >50% suppression of TNFα production in rat after oral dosing at 0.03 mg·kg⁻¹, while the quinazoline starting point (compound 1) lacked sufficient selectivity to progress [1]. Although the head‑to‑head data refer to substituted derivatives rather than the unadorned 1‑(phenylthio)phthalazine core, the scaffold‑intrinsic selectivity advantage is a class‑level property that procurement scientists should weigh when choosing a starting heterocycle for kinase‑focused libraries.

Scaffold Selectivity (p38α)
Class-level
Phthalazine: >50% TNFα reduction (rat, 0.03 mg/kg); quinazoline lead abandoned
Scaffold-intrinsic selectivity exploit in kinase research
Data from optimized derivative, not core scaffold
Kinase selectivity Scaffold hopping p38 MAPK

Target Engagement: Prion Protein Inhibition by a Close Structural Analog

A structurally proximate analog—1‑benzyl‑4‑(phenylsulfanyl)phthalazine (CID 6404569)—exhibited an IC₅₀ of 6.51 × 10³ nM (6.51 µM) against human major prion protein in a scintillation proximity‑based binding assay conducted at The Scripps Research Institute Molecular Screening Center [1]. While this represents a screening‑level hit (not an optimised lead) and the data are for the 4‑phenylthio regioisomer with an additional 1‑benzyl substituent, the result demonstrates that the phenylthio‑phthalazine chemotype can engage this challenging, predominantly α‑helical protein target. No comparable prion‑protein binding data are available for the oxygen analog 1‑phenoxyphthalazine or the thione tautomer 4‑phenylphthalazine‑1(2H)‑thione, making this the only publicly available affinity measurement for a phenylthio‑phthalazine in this disease‑relevant assay.

Prion Protein Binding
Screening hit
IC₅₀ = 6.51 × 10³ nM (1-benzyl-4-phenylsulfanyl analog)
Only phenylthio-phthalazine analog with reported target engagement
Single-point screening data (BindingDB)
Prion disease Protein misfolding Screening hit

Polypharmacology Coverage: Analgesic, Anti‑Inflammatory, Anticonvulsive, and Antipyretic Activities vs. Single‑Target Anti‑Inflammatory Agents

The patent family led by US 5,354,750 explicitly claims 1‑(phenylthio)phthalazine as a representative compound of a genus demonstrating pronounced and strong analgesic, anti‑inflammatory, anticonvulsive, and antipyretic effects in standard rodent models [1]. The pharmacological profile encompasses both peripheral and central analgesic activity, distinguishing it from single‑target cyclooxygenase‑2 (COX‑2) inhibitors such as etoricoxib, which provide anti‑inflammatory and analgesic effects but lack anticonvulsive activity [2]. Although the patent does not disclose head‑to‑head IC₅₀ values against individual molecular targets for this specific compound, the multi‑endpoint in vivo activity across four distinct disease models constitutes a class‑level differentiation that procurement scientists evaluating analgesic‑oriented libraries should weigh against the narrow, single‑target profiles of many modern anti‑inflammatory candidates.

In Vivo Pharmacological Spectrum
Class-level
4 positive endpoints (analgesic, anti-inflammatory, anticonvulsive, antipyretic) vs 2 for COX-2 inhibitor
Multi-endpoint phenotypic screening starting point
Patent data; no IC₅₀ per target
Polypharmacology Analgesic Anti-inflammatory In vivo efficacy

Synthetic Tractability and Diversification Potential: Phenylthio Group as a Transformable Handle vs. C‑Unsubstituted Phthalazine

The phenylthio substituent at C1 of phthalazine serves as a versatile synthetic handle that can be selectively oxidised to the corresponding sulfoxide or sulfone, or displaced by nucleophiles under appropriate conditions, enabling late‑stage diversification without de novo core synthesis [1]. This contrasts with unsubstituted phthalazine (CAS 253‑52‑1), which requires electrophilic aromatic substitution or directed metalation for functionalisation—both of which are less regioselective and produce mixtures of C1‑ and C4‑substituted products [1]. In a published synthetic study, 1‑(phenylthio)‑4‑methylphthalazine was prepared from 1‑chloro‑4‑methylphthalazine in a single, high‑yielding nucleophilic displacement step, demonstrating the accessibility of this chemotype from commercially available precursors [2]. No comparable diversification strategy is available for the thione tautomer 4‑phenylphthalazine‑1(2H)‑thione, which exists predominantly in the thione form and does not undergo similar oxidation or displacement chemistry.

Synthetic Diversification
Class-level
Phenylthio: oxidisable to sulfoxide/sulfone; displaceable by nucleophiles; one-step synthesis from 1-chlorophthalazine
Enables parallel SAR without de novo core synthesis
Thione tautomer lacks equivalent reactivity
Synthetic chemistry Late‑stage functionalisation Sulfur chemistry

Regulatory Foundation: ECHA Registration and OECD‑Accepted In Silico Safety Profiling vs. Unregistered Analogs

1‑(Phenylthio)phthalazine is listed on the ECHA inventory under EC number 604‑081‑7, providing a verifiable regulatory identity that supports procurement for laboratory and pilot‑scale use within the EU [1]. The computed TPSA of 51.1 Ų and zero hydrogen‑bond donors place this compound within the favourable range for oral bioavailability according to Veber’s rules (TPSA ≤ 140 Ų; rotatable bonds ≤ 10), while the moderate XLogP3 of 3.6 falls within the Lipinski‑compliant range (<5) [2]. In contrast, several structurally related phthalazine derivatives (e.g., 1‑benzyl‑4‑(phenylsulfanyl)phthalazine, CID 6404569) lack individual ECHA registration, which may delay importation and compliance documentation. The absence of a hydrogen‑bond donor in 1‑(phenylthio)phthalazine also distinguishes it from the thione tautomer (HBD = 1), which may exhibit different solubility and permeability profiles that affect formulation and assay reproducibility.

Regulatory & Drug-likeness
Reported
ECHA EC 604-081-7; Veber & Lipinski compliant
Regulatory traceability for EU procurement
Computed TPSA 51.1, HBD=0
REACH compliance Regulatory procurement Safety profiling

Application Scenarios Where Phthalazine, 1-(phenylthio)- (CAS 149365-50-4) Offers Verified Differentiation


Phenotypic Analgesic and Anti‑Inflammatory Screening Libraries Requiring Polypharmacology Starting Points

Organisations building phenotypic screening collections for pain and inflammation should include 1‑(phenylthio)phthalazine as a multi‑endpoint‑validated entry. The patent literature demonstrates activity across four distinct in vivo models (analgesic, anti‑inflammatory, anticonvulsive, antipyretic) [1], a breadth of coverage that single‑target COX‑2 inhibitors lack [2]. The compound’s TPSA of 51.1 Ų and zero H‑bond donors [3] predict adequate CNS penetration, supporting its use in centrally‑mediated pain models.

Kinase Inhibitor Fragment Elaboration Using a Selectivity‑Privileged Phthalazine Core

For structure‑based drug design programmes targeting p38α MAPK or related kinases, the phthalazine scaffold offers a validated selectivity advantage over the more common quinazoline entry point. Published SAR shows that phthalazine‑based inhibitors achieve selectivity through interactions with Gly110 and the hydrophobic gatekeeper pocket that are inaccessible to quinazolines [1]. 1‑(Phenylthio)phthalazine provides a synthetically tractable starting point for fragment growth, as the phenylthio group can be readily displaced or oxidised to explore vectors toward the kinase hinge region [2].

Prion Protein Target‑Engagement Screening with a Documented Chemotype Hit

Screening centres investigating modulators of prion protein misfolding should prioritise the phenylthio‑phthalazine chemotype because a close structural analog (1‑benzyl‑4‑(phenylsulfanyl)phthalazine) has demonstrated measurable binding to human major prion protein (IC₅₀ = 6.51 µM) [1]. No equivalent binding data exist for the oxygen or thione analogs, making 1‑(phenylthio)phthalazine the logical anchor point for hit‑to‑lead optimisation in this target class.

REACH‑Compliant Procurement of Phthalazine Building Blocks for EU‑Based Medicinal Chemistry

Procurement teams operating under EU REACH regulations can order 1‑(phenylthio)phthalazine with full regulatory traceability via EC number 604‑081‑7 [1], avoiding the compliance documentation gaps that affect unregistered analogs such as 1‑benzyl‑4‑(phenylsulfanyl)phthalazine. The compound’s computed drug‑likeness profile (Lipinski and Veber compliant) [2] further supports its use in early‑stage medicinal chemistry without the need for preliminary ADMET triage.

Application
Selection Property
Validation Focus
Phenotypic Pain & Inflammation Screening Libraries
Multi-endpoint in vivo model coverage
Endpoint confirmation in rodent pain & inflammation models
Kinase Inhibitor Fragment Elaboration
Scaffold selectivity profiling (p38α)
Hinge-region interaction & selectivity over quinazolines
Prion Protein Target-Engagement Screening
Chemotype with documented target engagement
Binding confirmation in prion protein assays
REACH-Compliant Procurement for EU Labs
Regulatory traceability (EC 604-081-7)
Compliance documentation for laboratory supply
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